N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide is a synthetic compound characterized by the presence of an imidazole ring, a pyrimidine ring, and an isonicotinamide moiety. This compound is of particular interest in medicinal chemistry and pharmacology due to its potential biological activities, which may include antiviral and anticancer properties. The structural complexity provided by the imidazole and pyrimidine rings suggests that this compound could interact with various biological targets, making it a valuable candidate for drug development.
The compound's synthesis and characterization have been documented in various scientific literature, including patents and research articles that explore its chemical properties and potential applications in therapeutic contexts. Notably, the synthesis of similar compounds has been explored in detail, providing insights into the methodologies applicable to this specific compound.
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide belongs to the class of heterocyclic compounds, specifically those containing both imidazole and pyrimidine rings. It can be classified under organic compounds with potential pharmacological activity, particularly in the fields of antiviral and anticancer research.
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide typically involves several key steps:
These steps illustrate a multi-step organic synthesis pathway that requires careful control of reaction conditions to yield the target compound effectively.
The molecular formula for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide is , with a molecular weight of approximately 226.24 g/mol. The compound's specific structural features enable it to engage in various chemical interactions critical for its biological activity.
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide can undergo several significant chemical reactions:
These reactions highlight the compound's versatility and potential for further modification in drug development contexts.
Preliminary studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines and viral pathogens, indicating that N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide may share these properties.
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide typically appears as a crystalline solid at room temperature. Its melting point and solubility characteristics are crucial for determining its suitability for pharmaceutical formulations.
The compound is expected to exhibit moderate stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in various organic reactions, making it amenable to further chemical modifications as needed for research purposes.
Relevant data on solubility in different solvents and stability under varying pH conditions would provide additional insights into its practical applications in scientific research.
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide holds promise in several scientific fields:
Systematic Nomenclature:The systematic name N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide delineates its molecular connectivity:
The molecular formula C₁₃H₁₀N₆O (molecular weight: 258.26 g/mol) confirms the presence of six nitrogen atoms characteristic of poly-azaheterocycles [1].
Structural Classification:The compound belongs to three overlapping heterocyclic classes:
Table 1: Key Structural Features and Their Chemical Implications
Structural Element | Chemical Properties | Role in Molecular Interactions |
---|---|---|
Pyrimidine ring (C₄H₃N₂-) | Electron-deficient π-system | Base pairing, π-π stacking with aromatic residues |
1H-Imidazol-1-yl group | Aromatic, weak base (pKa ~7.0) | Coordination to metals, protonation at physiological pH |
Isonicotinamide linkage | Amide: H-bond donor/acceptor; Pyridine: Hydrogen-bond acceptor | Target binding via H-bonds and dipole interactions |
The amide bond (-C(O)NH-) bridges the pyrimidine and pyridine rings, adopting a planar conformation that enhances molecular rigidity. This geometry is critical for maintaining optimal distance between the imidazole "cap" and the pyridine "anchor" during target engagement [1] .
Target Engagement in Hyperuricemia and Gout:As a non-purine xanthine oxidase inhibitor (XOI), this compound targets the molybdenum-pterin center (Moco site) of xanthine oxidase (XO)—the enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid. Elevated uric acid levels (hyperuricemia) drive monosodium urate crystal deposition in joints, causing gouty arthritis. Traditional purine-based XOIs like allopurinol carry risks of severe hypersensitivity reactions (e.g., Stevens-Johnson syndrome) due to structural similarity to endogenous purines. In contrast, the compound’s heterocyclic scaffold lacks purine mimicry, potentially mitigating such risks [3] [6] [10].
Table 2: Comparative Analysis of Xanthine Oxidase Inhibitors
Parameter | Purine-Based (Allopurinol) | Non-Purine (Febuxostat) | N-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)isonicotinamide |
---|---|---|---|
Core Structure | Hypoxanthine analog | Thiazole derivative | Triheterocyclic (pyrimidine-imidazole-pyridine) |
Mechanism | Competitive at Moco site | Mixed-type inhibition | Predicted mixed-type inhibition |
Structural Liability | High (purine-like) | Moderate | Low (no purine resemblance) |
Multitarget Potential | Limited | Anti-inflammatory effects | Imidazole: Immunomodulation; Pyridine: ROS scavenging |
Beyond Gout: Inflammatory and Metabolic Applications:Emerging evidence implicates XO in reactive oxygen species (ROS)-mediated pathologies:
The compound’s imidazole ring may independently modulate inflammatory pathways (e.g., via histamine receptors or cytokine suppression), while the pyridine moiety could act as a ROS scavenger. This dual functionality positions it as a multifunctional agent for disorders where uric acid and inflammation intersect [3] [10].
Evolution from Purine to Heterocyclic Scaffolds:The development of XOIs has progressed through distinct phases:
Design Rationale and Synthetic Innovations:This compound embodies two modern strategies:
Synthetic routes to such compounds typically involve:
The progression toward such polyheterocyclic frameworks reflects a paradigm shift from purine mimicry to bespoke enzyme inhibition, leveraging heterocyclic diversity for improved safety and efficacy [3] [6] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1